molecular formula C8H11N<br>C8H11N<br>(CH3)2C6H3NH2 B045416 2,5-Dimethylaniline CAS No. 95-78-3

2,5-Dimethylaniline

Cat. No.: B045416
CAS No.: 95-78-3
M. Wt: 121.18 g/mol
InChI Key: VOWZNBNDMFLQGM-UHFFFAOYSA-N
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Description

2,5-Dimethylaniline (2,5-DMA), also known as 2,5-xylidine (IUPAC name: this compound), is an aromatic amine with the molecular formula C₈H₁₁N and a molecular weight of 121.18 g/mol. It exists as a colorless to yellow liquid under standard conditions, with a melting point of 15°C and a boiling point of 218°C . Key applications include its use as a precursor in synthesizing dyes, pigments, antioxidants, pharmaceuticals, and hyperbranched conjugated polymers for optoelectronic devices . Additionally, 2,5-DMA enhances laccase enzyme activity in fungi, which is critical for biodegradation processes .

Chemical Reactions Analysis

Scientific Research Applications

2,5-Xylidine has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

Dimethylaniline isomers differ in the positions of methyl substituents on the benzene ring, leading to variations in physicochemical properties and reactivity:

Isomer Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Key Structural Features
2,5-DMA 121.18 218 15 Methyl groups at positions 2 and 5 (para)
2,6-DMA 121.18 214–217¹ 10–12 Methyl groups at positions 2 and 6 (ortho)
2,4-DMA 121.18 214–216² 16–18 Methyl groups at positions 2 and 4 (meta)
3,4-DMA 121.18 245 62–64 Methyl groups at positions 3 and 4 (ortho)

¹Derived from production methods involving sublimation ; ²Based on supplier data for similar isomers .

Key Observations :

  • 2,5-DMA and 2,6-DMA have similar boiling points, but 3,4-DMA exhibits a significantly higher boiling point due to stronger intermolecular interactions from ortho-substituted methyl groups.
  • Melting points vary widely; 3,4-DMA is solid at room temperature, whereas others are liquids .

Mutagenicity and Toxicity

Studies on dimethylaniline isomers reveal distinct toxicological profiles:

Isomer Mutagenicity (In Vivo) Carcinogenicity (Rodents) Key Findings
2,5-DMA Weak/Inconclusive Limited evidence Induces methemoglobinemia and respiratory irritation in humans
2,6-DMA Positive Confirmed (nasal cavity) Classified as carcinogenic in experimental animals
3,4-DMA Not studied No data Limited toxicological data available

Key Observations :

  • 2,6-DMA is the most hazardous isomer, with clear evidence of nasal cavity carcinogenicity in rodents .

Analytical Challenges

Chromatographic separation of dimethylaniline isomers is challenging due to structural similarities:

  • GC/MS Limitations: 2,5-DMA co-elutes with 3,5-DMA and ethylaniline derivatives, complicating quantification . 2,4-DMA and 2,6-DMA cannot be resolved using standard GC methods .
  • LC/MS Advantages :
    • Liquid chromatography effectively separates all isomers, enabling accurate quantification .

Key Observations :

  • 2,5-DMA and 2,6-DMA dominate industrial applications, while others are niche research chemicals.
  • Positional isomerism influences reactivity; para-substituted 2,5-DMA is preferred in polymer synthesis due to electronic effects .

Biological Activity

2,5-Dimethylaniline (2,5-DMA) is an aromatic amine widely used in the chemical industry, particularly in the synthesis of dyes, pharmaceuticals, and agrochemicals. Understanding its biological activity is crucial due to its potential toxicological effects on human health and the environment. This article reviews the biological activity of 2,5-DMA, focusing on its mutagenicity, toxicity, metabolic pathways, and effects observed in various studies.

This compound has the molecular formula C9H13N and a molecular weight of 135.21 g/mol. Its structure features two methyl groups attached to the aniline ring at the 2 and 5 positions, influencing its reactivity and biological effects.

Mutagenicity and Genotoxicity

Research indicates that 2,5-DMA exhibits mutagenic properties. In vitro studies have shown that it can induce DNA damage in various cell lines. For instance, a study demonstrated that treatment with 2,5-DMA resulted in significant increases in reactive oxygen species (ROS) production and DNA strand breaks in AS52 cells, suggesting a mechanism of action involving oxidative stress rather than direct DNA adduct formation .

Table 1: Summary of Mutagenicity Studies on this compound

Study TypeFindingsReference
In vitro (AS52 cells)Induced ROS and DNA strand breaks
In vivo (mice)Detected DNA adducts in liver and bladder
Micronucleus assayNegative results for bone marrow mutations

Toxicological Effects

The toxicity profile of 2,5-DMA has been assessed through various animal studies. Notably, hyperkeratosis of the forestomach was observed in rats treated with 2,5-DMA over a 28-day period. Additionally, significant changes in organ weights were noted at higher doses, indicating potential hepatotoxicity .

Table 2: Toxicological Findings from Animal Studies

Study DurationDose (mg/kg bw/day)Observed EffectsReference
28 days250-360Hyperkeratosis of forestomach
6 months300-3000 ppmLiver enlargement and renal effects
Repeated Dose (OECD TG)10Increased methaemoglobin levels

Metabolism

The metabolic pathways of 2,5-DMA involve N-oxidation and conjugation reactions that lead to the formation of various metabolites. These metabolites can interact with cellular macromolecules and contribute to toxicity. Notably, studies have shown that metabolites can bind to proteins and DNA, forming adducts that may lead to carcinogenic outcomes .

Case Studies

  • Carcinogenicity Studies : Long-term feeding studies in rats indicated that exposure to high doses of related dimethylanilines led to increased incidences of tumors in various organs. Although specific data on 2,5-DMA is limited compared to its analogs (e.g., 2,6-DMA), there is concern regarding its potential carcinogenicity based on structural similarities .
  • Human Health Observations : In clinical settings involving patients treated with lidocaine (a known metabolite of dimethylanilines), elevated levels of hemoglobin adducts were noted. This suggests that exposure to dimethylanilines may have implications for human health beyond occupational exposure .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 2,5-Dimethylaniline in complex matrices?

  • Methodology : Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely validated for quantification. GC is optimal for volatile derivatives, while HPLC is suitable for polar matrices. Ensure calibration with ≥97% pure standards to minimize interference .
  • Key Data :

TechniquePurity RequirementApplication Example
GC≥97% (GC-grade)Animal tissue analysis
HPLC≥98% (HPLC-grade)Pharmaceutical preparations

Q. How do purity grades of this compound affect experimental reproducibility?

  • Methodology : Use "GR" (Guaranteed Reagent) grade (>97% purity) for analytical work to ensure minimal impurities. Lower grades (e.g., "AR" or "CP") may introduce variability in sensitive reactions like electrophilic substitution due to trace contaminants .
  • Purity Standards :

GradePurityUse Case
GR>97%Quantitative analysis, reference standards
AR~95%Industrial synthesis

Q. What safety protocols are critical when handling this compound?

  • Methodology : Use fume hoods for ventilation (airborne concentration <0.01 mmHg at 20°C) and wear nitrile gloves. Store at 0–6°C to prevent degradation. Note its Group 3 IARC classification (not directly carcinogenic but requires caution) .

Advanced Research Questions

Q. How can contradictions in mass spectral data between this compound isomers be resolved?

  • Methodology : Monitor ion fragmentation patterns (e.g., (M-CH3)+ vs. (M-H)+) across electron energies (10–30 eV). For this compound, the (M-CH3)+ ion dominates at 20 eV, distinguishing it from 2,4- and 2,6-isomers .
  • Key Trend :

Electron Energy (eV)Dominant Ion (this compound)Relative Intensity (%)
15(M-CH3)+65–70
25(M-H)+40–45

Q. What mechanisms explain this compound’s role in enhancing corrosion protection in polymer coatings?

  • Methodology : Electrochemical polymerization on metal surfaces forms a passivating layer. In poly(this compound), methyl groups improve hydrophobicity, reducing oxidative degradation. Optimize synthesis in oxalic acid (0.1 M) at 0.5 V vs. Ag/AgCl for uniform film deposition .

Q. How does the solubility profile of this compound influence its environmental fate?

  • Methodology : With moderate water solubility (5,300 mg/L at 12°C), it exhibits high soil mobility but degrades via hydroxyl radicals in the atmosphere (half-life ~2 hours). Use solid-phase extraction (SPE) with C18 cartridges for environmental sample recovery .

Q. Data Contradiction Analysis

Q. Why do reported melting points for this compound vary between 11°C and 16°C?

  • Resolution : Variations arise from purity differences (e.g., 97% vs. 99% grades) and measurement techniques. Differential scanning calorimetry (DSC) at 2°C/min heating rate provides the most accurate value (11.5°C for ≥98% purity) .

Q. Applications in Material Science

Q. How can this compound be utilized in synthesizing light-emitting hyperbranched polymers?

  • Methodology : Incorporate as a terminal electron-donating group in Wittig polymerization. For example, polymers with this compound terminals exhibit tunable photoluminescence (λ_em = 450–500 nm) and enhanced hole-transport properties .

Q. Toxicological Considerations

Q. What metabolic pathways are implicated in this compound toxicity?

  • Methodology : Cytochrome P450-mediated N-hydroxylation generates reactive intermediates. Use in vitro hepatocyte models with CYP2E1 inhibitors (e.g., diethyl dithiocarbamate) to confirm metabolic activation pathways .

Properties

IUPAC Name

2,5-dimethylaniline
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InChI

InChI=1S/C8H11N/c1-6-3-4-7(2)8(9)5-6/h3-5H,9H2,1-2H3
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InChI Key

VOWZNBNDMFLQGM-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C=C1)C)N
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Molecular Formula

C8H11N, Array
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Related CAS

105898-70-2, 51786-53-9 (hydrochloride)
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DSSTOX Substance ID

DTXSID3026306
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Molecular Weight

121.18 g/mol
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Physical Description

2,5-xylidine is a dark brown liquid. (NTP, 1992), CLEAR PALE YELLOW TO ORANGE LIQUID WITH CHARACTERISTIC ODOUR. TURNS REDDISH TO BROWN ON EXPOSURE TO AIR.
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Boiling Point

417 °F at 760 mmHg (NTP, 1992), 214 °C @ 760 MM HG, 218 °C
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Flash Point

201 °F (NTP, 1992), 93 °C
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), Sol in ether, carbon tetrachloride, SLIGHTLY SOL IN ETHANOL, Soluble in oxygenated solvents., 5600 mg/l at 12 °C in water, Solubility in water, g/100ml at 18 °C: 0.5
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Density

0.979 at 70 °F (NTP, 1992) - Less dense than water; will float, 0.9790 @ 21 °C/4 °C, Relative density (water = 1): 0.98
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Vapor Density

4.18 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.19
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Vapor Pressure

16.5 mmHg at 72 °F ; 31.4 mmHg at 103.1 °F; 109.0 mmHg at 155.3 °F (NTP, 1992), 0.15 mm Hg at 25 °C, Vapor pressure, kPa at 96 °C: 1.3
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Color/Form

YELLOW LEAF FROM PETROLEUM ETHER, Colorless to yellow oil, Yellow liquid or solid

CAS No.

95-78-3
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Record name 2,5-XYLIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XWK0W8DA04
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,5-XYLIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2093
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2,5-XYLIDINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1686
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

59.9 °F (NTP, 1992), 15.5 °C
Record name 2,5-XYLIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21235
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,5-Xylidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02163
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2,5-XYLIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2093
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2,5-XYLIDINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1686
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.